molecular formula C18H15ClN2O7 B11464064 5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

Cat. No.: B11464064
M. Wt: 406.8 g/mol
InChI Key: AHSIRZGCDQVPOG-UHFFFAOYSA-N
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Description

5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, an oxadiazole ring, and a methoxyphenol group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClN2O7

Molecular Weight

406.8 g/mol

IUPAC Name

5-[3-(6-chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C18H15ClN2O7/c1-23-10-5-4-8(6-9(10)22)18-20-17(21-28-18)11-12(19)14(25-3)16-15(13(11)24-2)26-7-27-16/h4-6,22H,7H2,1-3H3

InChI Key

AHSIRZGCDQVPOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(C4=C(C(=C3Cl)OC)OCO4)OC)O

Origin of Product

United States

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